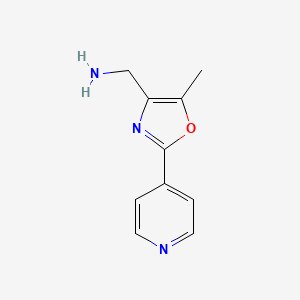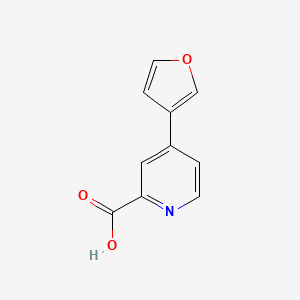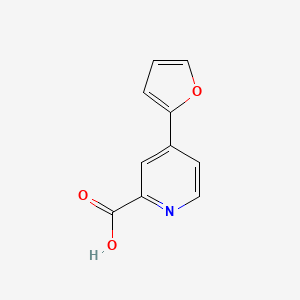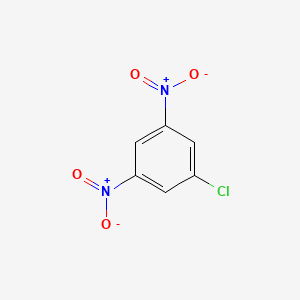
1-氯-3,5-二硝基苯
描述
1-Chloro-3,5-dinitrobenzene is an organic compound with the molecular formula C6H3ClN2O4. It is a derivative of benzene, where a chlorine atom and two nitro groups are substituted at the 1, 3, and 5 positions, respectively. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.
科学研究应用
1-Chloro-3,5-dinitrobenzene has several applications in scientific research:
作用机制
Target of Action
The primary targets of 1-Chloro-3,5-dinitrobenzene are Methylated-DNA–protein-cysteine methyltransferase and Glutathione S-transferase P . These enzymes play crucial roles in cellular defense against the biological effects of O6-methylguanine in DNA .
Mode of Action
1-Chloro-3,5-dinitrobenzene interacts with its targets through a process of conjugation . This involves the transfer of the nitro group from the compound to its target enzymes, leading to changes in their function .
Biochemical Pathways
The action of 1-Chloro-3,5-dinitrobenzene affects the glutathione metabolic pathway . This pathway is responsible for the detoxification of harmful substances in the body. The compound’s interaction with Glutathione S-transferase P, a key enzyme in this pathway, can lead to downstream effects on the body’s ability to detoxify other harmful substances .
Result of Action
The molecular and cellular effects of 1-Chloro-3,5-dinitrobenzene’s action are largely dependent on its interaction with its target enzymes. By conjugating with these enzymes, the compound can alter their function, potentially leading to changes in the body’s ability to detoxify harmful substances .
生化分析
Biochemical Properties
1-Chloro-3,5-dinitrobenzene is a nitro compound, and nitro compounds are known to be involved in various biochemical reactions . They can interact with enzymes such as glutathione transferases (GSTs), which are known to catalyze the conjugation of glutathione (GSH) to a variety of electrophilic substances . This suggests that 1-Chloro-3,5-dinitrobenzene may interact with GSTs and other similar enzymes.
Cellular Effects
Related compounds such as dinitrochlorobenzene have been shown to induce type IV hypersensitivity reactions, affecting cell function and potentially impacting cell signaling pathways .
Molecular Mechanism
Nitro compounds are known to undergo nucleophilic substitution reactions . This suggests that 1-Chloro-3,5-dinitrobenzene might exert its effects at the molecular level through similar reactions, potentially involving binding interactions with biomolecules and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that nitro compounds have lower volatility than ketones of about the same molecular weight , suggesting that 1-Chloro-3,5-dinitrobenzene may exhibit stability over time in laboratory settings.
Dosage Effects in Animal Models
A related compound, dinitrochlorobenzene, has been used in trials studying the treatment of HIV Infections , suggesting that 1-Chloro-3,5-dinitrobenzene might also have dosage-dependent effects in animal models.
Metabolic Pathways
It is known that nitro compounds can be prepared through various reactions, including the direct substitution of hydrocarbons with nitric acid , suggesting that 1-Chloro-3,5-dinitrobenzene might be involved in similar metabolic pathways.
准备方法
1-Chloro-3,5-dinitrobenzene can be synthesized through several methods:
Nitration of Chlorobenzene: The most common method involves the nitration of chlorobenzene using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production: On an industrial scale, the production of 1-chloro-3,5-dinitrobenzene involves similar nitration processes but with optimized conditions for higher yield and purity.
化学反应分析
1-Chloro-3,5-dinitrobenzene undergoes various chemical reactions, including:
相似化合物的比较
1-Chloro-3,5-dinitrobenzene can be compared with other nitrobenzene derivatives:
1,2-Dinitrobenzene: This compound has nitro groups at the 1 and 2 positions, making it less symmetrical and with different reactivity patterns.
1,4-Dinitrobenzene: With nitro groups at the 1 and 4 positions, this compound exhibits higher symmetry and different physical properties compared to 1-chloro-3,5-dinitrobenzene.
1,3-Dinitrobenzene: Similar to 1-chloro-3,5-dinitrobenzene but without the chlorine atom, it is commonly used in the manufacture of explosives.
1-Chloro-3,5-dinitrobenzene stands out due to the presence of both chlorine and nitro groups, which impart unique chemical properties and reactivity.
属性
IUPAC Name |
1-chloro-3,5-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O4/c7-4-1-5(8(10)11)3-6(2-4)9(12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJKASVFAWFUNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501310667 | |
| Record name | 1-Chloro-3,5-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501310667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618-86-0 | |
| Record name | 1-Chloro-3,5-dinitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=618-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-3,5-dinitrobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618860 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-3,5-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501310667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-CHLORO-3,5-DINITROBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/770VEP8T4H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the synthesis of aryl fluorides more favorable using this method compared to other aryl halides?
A2: The research suggests that in aprotic solvents like sulfolane, the nucleophilicity of halide ions follows the order: F− > Cl− > Br− > I−. [] This is because the aprotic solvent effectively solvates the cations associated with the halide ions, leaving the anions more "free" and thus more nucleophilic. This enhanced nucleophilicity in aprotic solvents makes fluorine the most reactive, leading to a higher likelihood of substituting the nitro group in TNB and forming the aryl fluoride. Conversely, the yield decreases significantly for chlorine and bromine and is completely absent for iodine, reflecting their lower reactivity in this specific reaction environment. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid](/img/structure/B1328840.png)
![4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B1328843.png)
![2-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid](/img/structure/B1328845.png)
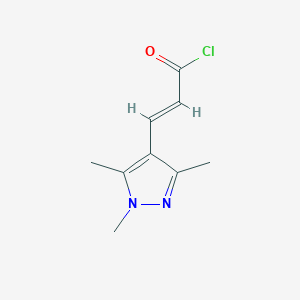
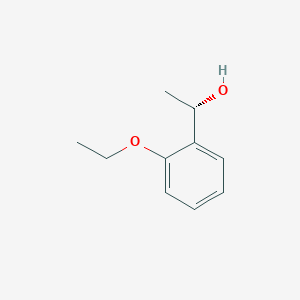
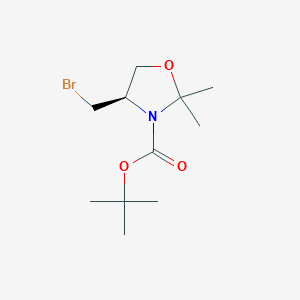
![2-Methyl-N-[6-(1H-pyrazol-1-yl)pyridin-3-yl]propanamide](/img/structure/B1328856.png)
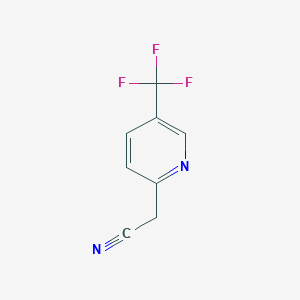
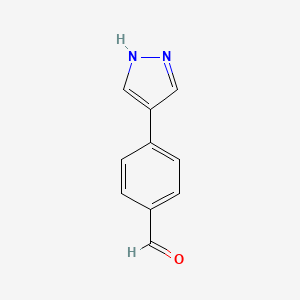
![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carbaldehyde](/img/structure/B1328866.png)
